Cas no 33983-39-0 ((+/-)-Medicarpin)
(+/-)-Medicarpin Chemical and Physical Properties
Names and Identifiers
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- MEDICARPIN(P)
- (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
- 3-Hydroxy-9-methoxypterocarpan
- (+)-Medicarpin
- (6As,11As)-Medicarpin
- (+)-Medicrpin
- (6aS,11aS)-Demethylhomopterocarpin
- (6As,11As)-Medicarpan
- (6aS, 11aS)-Medicarpin
- C01729
- Q27107309
- MLS000697611
- l-3-Hydroxy-9-methoxypterocarpan
- 6H-Benzofuro[3,2-c][1]benzopyran-3-ol, 6a,11a-dihydro-9-methoxy-, (6aR-cis)-
- (-)-3-Hydroxy-9-methoxypterocarpan
- Demethylhomopterocarpin
- Medicarpin
- (-)-Medicarpin
- "Medicarpin (6αS11αS)-demethylhomopterocarpin
- (-)-Demethylhomopterocarpin
- (l)-De-o-methylhomopterocarpan
- MLSMR
- Medicarpin, (-)-
- SMR000470945
- (+)-(6aS,11aS)-Medicarpin
- DA-69113
- 9-Methoxy-6a,11a-dimethyl-6a,11a-dihydro-6H-\\ 1-benzofuro[3,2-c]chromen-3-ol from Dalbergia Oliveri
- (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol
- DTXSID80872005
- 33983-39-0
- CHEBI:6714
- (1S,10S)-14-methoxy-8,17-dioxatetracyclo[8.7.0.0?,?.0??,??]heptadeca-2(7),3,5,11,13,15-hexaen-5-ol
- CHEMBL413297
- HY-N6052
- AKOS040740841
- SCHEMBL19999732
- 33983-40-3
- CS-0032253
- (+/-)-Medicarpin
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- Inchi: 1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3
- InChI Key: NSRJSISNDPOJOP-UHFFFAOYSA-N
- SMILES: C12C(COC3C1=CC=C(O)C=3)C1C(=CC(=CC=1)OC)O2
Computed Properties
- Exact Mass: 270.08900
- Monoisotopic Mass: 270.08920892 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 270.28
- XLogP3: 2.6
- Topological Polar Surface Area: 47.9
Experimental Properties
- Color/Form: Solid
- Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 127-128 ºC
- Boiling Point: 418.8±45.0 °C at 760 mmHg
- Flash Point: 207.1±28.7 °C
- Solubility: Almost insoluble (0.021 g/l) (25 º C),
- PSA: 47.92000
- LogP: 3.01050
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(+/-)-Medicarpin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
(+/-)-Medicarpin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M214350-1mg |
(+/-)-Medicarpin |
33983-39-0 | 1mg |
$ 715.00 | 2022-06-04 | ||
| TRC | M214350-2.5mg |
(+/-)-Medicarpin |
33983-39-0 | 2.5mg |
$ 1160.00 | 2022-06-04 | ||
| TRC | M214350-5mg |
(+/-)-Medicarpin |
33983-39-0 | 5mg |
$ 2370.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54166-1mg |
(±)-Medicarpin |
33983-39-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54166-5mg |
(±)-Medicarpin |
33983-39-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3019-20mg |
(+/-)-Medicarpin |
33983-39-0 | ≥98% | 20mg |
¥4800元 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | E2109-1mg |
(+)-Medicarpin |
33983-39-0 | 1mg |
¥3513.51 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E2109-5mg |
(+)-Medicarpin |
33983-39-0 | 5mg |
¥10540.53 | 2022-04-26 | ||
| TargetMol Chemicals | T13768-1 mg |
(+)-Medicarpin |
33983-39-0 | 97.8% | 1mg |
¥ 3,128 | 2023-07-11 | |
| TargetMol Chemicals | T13768-5 mg |
(+)-Medicarpin |
33983-39-0 | 97.8% | 5mg |
¥ 9,453 | 2023-07-11 |
(+/-)-Medicarpin Suppliers
(+/-)-Medicarpin Related Literature
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1. Synthesis, optical resolution, absolute configuration, and osteogenic activity of cis-pterocarpansAtul Goel,Amit Kumar,Yasmin Hemberger,Ashutosh Raghuvanshi,Ram Jeet,Govind Tiwari,Michael Knauer,Jyoti Kureel,Anuj K. Singh,Abnish Gautam,Ritu Trivedi,Divya Singh,Gerhard Bringmann Org. Biomol. Chem. 2012 10 9583
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2. Oligomeric isoflavonoids. Part 4.? Synthesis of the daljanelin class of isoflavonoid–neoflavonoid dimersMark B. Rohwer,Pieter S. van Heerden,E. Vincent Brandt,Barend C. B. Bezuidenhoudt,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1999 3367
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Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
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4. Isoflavonoid biosynthesis: concerning the aryl migrationHakim A. M. Al-Ani,Paul M. Dewick J. Chem. Soc. Perkin Trans. 1 1984 2831
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Lisa Dejon,Hamdoon Mohammed,Peng Du,Claus Jacob,Andreas Speicher Med. Chem. Commun. 2013 4 1580
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids Pterocarpans
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids Furanoisoflavonoids Pterocarpans
- Natural Products and Extracts Plant Extracts Plant based Machaerium nyctitans
- Flavonones
Additional information on (+/-)-Medicarpin
Compound Introduction: (+/-)-Medicarpin (CAS No. 33983-39-0)
(+/-)-Medicarpin, identified by the Chemical Abstracts Service Number (CAS No.) 33983-39-0, is a naturally occurring isoflavonoid compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, derived from various plants, particularly those in the Fabaceae family, exhibits a range of biological activities that make it a promising candidate for further exploration in medicinal chemistry and drug development.
The structural uniqueness of (+/-)-Medicarpin lies in its isoflavonoid backbone, which is characterized by a phenolic B ring and a C2-C3 double bond. This structural motif is known to contribute to its biological interactions, particularly with estrogen receptors and other intracellular signaling pathways. The presence of both hydroxyl and methoxy groups on the aromatic rings further enhances its potential for binding to biological targets, making it an interesting molecule for therapeutic applications.
Recent studies have highlighted the pharmacological properties of (+/-)-Medicarpin. Research indicates that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. Similarly, its antioxidant capabilities stem from its capacity to scavenge free radicals and protect cells from oxidative stress.
In the realm of oncology, (+/-)-Medicarpin has shown promise in preclinical studies as a potential chemopreventive agent. It has been observed to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit cell proliferation and promote differentiation suggests its potential role in cancer therapy.
The compound's interaction with estrogen receptors has also been a subject of extensive research. (+/-)-Medicarpin exhibits both estrogenic and anti-estrogenic effects depending on the context, making it a versatile tool for studying hormonal signaling pathways. This dual activity could be particularly relevant in developing treatments for hormone-sensitive conditions such as breast cancer and osteoporosis.
Another area of interest is the antimicrobial activity of (+/-)-Medicarpin. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity involves disrupting microbial cell membranes and inhibiting key metabolic pathways essential for their survival.
The synthesis and isolation of (+/-)-Medicarpin remain challenging due to its complex structure and limited natural abundance. However, advancements in biotechnological methods have enabled researchers to produce this compound through microbial fermentation and plant cell culture techniques. These methods not only enhance the availability of (+/-)-Medicarpin but also allow for scalable production, which is crucial for industrial applications.
Ethical considerations are paramount when conducting research involving natural products like (+/-)-Medicarpin. Sustainable harvesting practices must be employed to ensure the preservation of plant species from which these compounds are derived. Additionally, collaborative efforts between chemists, botanists, and ethicists are essential to balance scientific exploration with environmental conservation.
The future prospects of (+/-)-Medicarpin in drug development appear promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including chronic inflammation and certain types of cancer. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery of novel derivatives with enhanced pharmacological properties.
In conclusion, (+/-)-Medicarpin (CAS No. 33983-39-0) represents a fascinating compound with diverse biological activities that make it a valuable asset in medicinal chemistry. Its potential applications in treating inflammation, cancer, infections, and hormonal disorders underscore the importance of continued research into this natural product. As our understanding of its mechanisms of action evolves, so too will our ability to harness its therapeutic potential for human health benefits.